

Application of Sophoricoside in fructoseinduced liver injury models in mice

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Compound of Interest		
Compound Name:	Sophoricoside	
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Application Note: Sophoricoside for Fructose-Induced Liver Injury in Mice

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic syndrome, with excessive fructose consumption being a significant contributing factor. Fructose intake can lead to hepatic steatosis, inflammation, oxidative stress, and ultimately, liver injury. **Sophoricoside**, an isoflavone glycoside isolated from Sophora japonica L., has demonstrated significant hepatoprotective effects in preclinical models.[1] This document provides detailed protocols and compiled data on the application of **sophoricoside** in a mouse model of high fructose-induced liver injury, intended for researchers in hepatology, pharmacology, and drug development.

Mechanism of Action

Sophoricoside mitigates fructose-induced liver injury through a multi-faceted approach involving the regulation of lipid metabolism, reduction of oxidative stress, and suppression of inflammation.[1] The administration of **sophoricoside** has been shown to decrease hepatic levels of cholesterol and triglycerides while improving serum lipid profiles.[1] Furthermore, it enhances the liver's antioxidant capacity by increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1] **Sophoricoside** also exhibits potent



anti-inflammatory properties by lowering the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] While the precise signaling pathways in the fructose model are still under investigation, related studies on liver injury suggest that **sophoricoside** may exert its effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[2][3]

Experimental Protocols Fructose-Induced Liver Injury Mouse Model

This protocol describes the induction of liver injury in mice using a high-fructose diet over eight weeks.

- Animals: Healthy male Kunming mice are recommended.[4]
- Acclimatization: House the animals under standard laboratory conditions (21±2°C, 60±10% humidity, 12-hour light/dark cycle) for one week with ad libitum access to standard chow and tap water.[5]
- Induction: Provide a 30% (w/v) fructose solution as the sole source of drinking water for a continuous period of 8 weeks.[1] The control group should receive regular tap water.

Sophoricoside Administration

This protocol details the preparation and administration of **sophoricoside** to the animal models.

- Preparation: Dissolve Sophoricoside in normal saline to achieve the desired concentrations.
- Dosage: Administer Sophoricoside via intragastric gavage once daily. Recommended doses are 80 mg/kg and 160 mg/kg body weight.[1]
 - The control and high-fructose model groups should receive an equivalent volume of normal saline as a vehicle.[4]
- Duration: Treatment should be carried out continuously for the entire 8-week duration of fructose induction.[1]



Sample Collection and Analysis

This protocol outlines the procedures for collecting and analyzing biological samples at the end of the experimental period.

- Euthanasia and Sample Collection: At the end of the 8-week period, fast the mice overnight. Anesthetize the animals and collect blood via cardiac puncture. Perfuse the liver with icecold saline before excision. Weigh the liver and epididymal fat pads.[5]
- Serum Analysis: Centrifuge the collected blood to separate the serum. Analyze the serum for liver function enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST, Alkaline Phosphatase - ALP) and lipid profile (High-Density Lipoprotein-Cholesterol - HDL-C, Low-Density Lipoprotein-Cholesterol - LDL-C, Apolipoprotein A1 - Apo-A1, Apolipoprotein B -Apo-B) using commercial assay kits.[1]
- Hepatic Tissue Analysis:
 - Homogenization: Homogenize a portion of the liver tissue in a suitable buffer for biochemical analysis.
 - Lipid Content: Measure the levels of hepatic triglycerides (TG) and total cholesterol (TC) using appropriate assay kits.[1]
 - Oxidative Stress Markers: Determine the levels of Malondialdehyde (MDA) and the activities of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) in the liver homogenates.[1]
 - Inflammatory Cytokines: Measure the concentrations of TNF-α and IL-1 in the liver homogenates using ELISA kits.[1]
- Histopathology:
 - Fix a portion of the liver tissue in 10% neutral buffered formalin.
 - Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe general morphology and inflammation.[1]



 Prepare frozen sections from another portion of the liver tissue and stain with Oil Red O to visualize lipid droplet accumulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative results from studies evaluating the effects of **Sophoricoside** on fructose-induced liver injury in mice.

Table 1: Effect of **Sophoricoside** on Body Weight, Liver Weight, and Fat Index[4]

Group	Body Weight Gain (g)	Liver Weight (g)	Hepatosomatic Index	Fat Index
Control	10.6 ± 0.9	1.38 ± 0.02	0.035 ± 0.003	0.022 ± 0.009
High Fructose (HF)	13.6 ± 1.4	1.62 ± 0.03	0.040 ± 0.005	0.030 ± 0.009
HF + Sop (80 mg/kg)	12.5 ± 1.6	1.45 ± 0.03	0.036 ± 0.002	0.027 ± 0.008
HF + Sop (160 mg/kg)	10.7 ± 0.7	1.33 ± 0.04	0.036 ± 0.003	0.028 ± 0.007

Table 2: Effect of **Sophoricoside** on Serum Liver Enzymes and Lipid Profile[1]

Group	ALT (U/L)	AST (U/L)	ALP (U/L)	HDL-C / LDL-C	Apo-A1 / Apo-B
Control	35.4 ± 4.1	80.2 ± 9.3	95.7 ± 11.2	4.1 ± 0.5	3.9 ± 0.4
High Fructose (HF)	68.2 ± 7.5	125.6 ± 13.8	148.3 ± 16.1	2.1 ± 0.2	2.0 ± 0.2
HF + Sop (80 mg/kg)	55.9 ± 6.3	101.4 ± 11.5	120.1 ± 13.5	2.9 ± 0.3	2.8 ± 0.3
HF + Sop (160 mg/kg)	48.7 ± 5.2	92.8 ± 10.1	111.5 ± 12.8	3.5 ± 0.4	3.4 ± 0.4

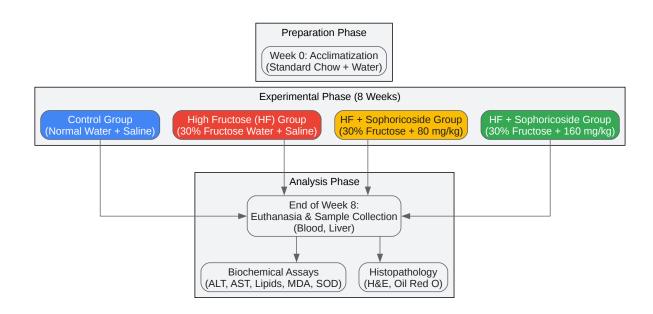


Table 3: Effect of **Sophoricoside** on Hepatic Lipids, Oxidative Stress, and Inflammation[1]

Group	TG (nmol/m g prot)	TC (nmol/m g prot)	MDA (nmol/m g prot)	SOD (U/mg prot)	GSH-Px (U/mg prot)	TNF-α (pg/mg prot)	IL-1 (pg/mg prot)
Control	10.5 ± 1.2	8.1 ± 0.9	1.8 ± 0.2	165.2 ± 18.3	78.4 ± 8.9	15.1 ± 1.7	10.2 ± 1.1
High Fructose (HF)	25.3 ± 2.8	18.6 ± 2.1	4.5 ± 0.5	98.6 ± 10.5	45.2 ± 5.1	38.4 ± 4.2	26.3 ± 2.9
HF + Sop (80 mg/kg)	18.1 ± 2.0	13.5 ± 1.5	3.0 ± 0.3	125.3 ± 13.8	60.1 ± 6.8	27.5 ± 3.0	18.5 ± 2.1
HF + Sop (160 mg/kg)	14.2 ± 1.6	10.9 ±	2.3 ± 0.2	148.7 ± 16.2	71.3 ± 8.1	20.6 ± 2.3	14.1 ± 1.6

Visualizations Experimental Workflow



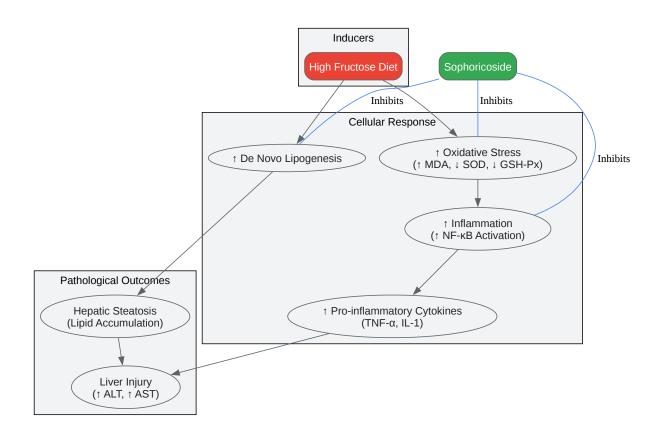


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Caption: Experimental workflow for the fructose-induced liver injury model.

Proposed Signaling Pathway of Sophoricoside Action





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Caption: Proposed mechanism of **Sophoricoside** in fructose-induced liver injury.



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